molecular formula C8H14N2 B064779 1-Methylazepane-3-carbonitrile CAS No. 161959-11-1

1-Methylazepane-3-carbonitrile

Cat. No.: B064779
CAS No.: 161959-11-1
M. Wt: 138.21 g/mol
InChI Key: WUYRRWGJEOVJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylazepane-3-carbonitrile is a seven-membered azepane ring derivative featuring a methyl group at the 1-position and a cyano (-CN) group at the 3-position. This compound belongs to the class of nitrile-containing heterocycles, where the azepane ring provides conformational flexibility compared to rigid fused-ring systems. The cyano group imparts electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

1-methylazepane-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-10-5-3-2-4-8(6-9)7-10/h8H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYRRWGJEOVJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 1-Methylazepane-3-carbonitrile and related compounds from the evidence:

Compound Name Molecular Formula Key Functional Groups Ring System Substituents
This compound C₈H₁₄N₂ Cyano (-CN), methyl Azepane (7-membered) Methyl (C1), CN (C3)
Compound 11a (Thiazolo-pyrimidine) C₂₀H₁₀N₄O₃S Cyano, carbonyl, furan Fused thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran
Compound 1E (Chromene) C₁₇H₁₄N₂O₂ Cyano, amino, hydroxy Chromene (benzopyran) 4-Methylphenyl, hydroxy
Benazepril Hydrochloride C₂₄H₂₈N₂O₅·HCl Carboxylate, benzazepine core Tetrahydro-1H-benzazepin-2-one Ethoxycarbonyl, phenylpropyl

Key Observations :

  • Functional Groups: The cyano group is a common feature, but its electronic environment varies. In 11a, the CN is conjugated with a thiazolo-pyrimidine system, while in 1E, it is adjacent to an amino-hydroxy group, altering reactivity .

Physical and Spectral Properties

Melting Points and Stability:
  • Compound 11a (thiazolo-pyrimidine) exhibits a high melting point (243–246°C), attributed to its rigid fused-ring system and intermolecular stacking .
  • Compound 1E (chromene) has a slightly lower melting point (223–227°C), likely due to less rigidity and polar hydroxy/amino groups enhancing solubility .
  • Inference for this compound: The azepane’s flexibility may reduce melting points compared to 11a, but the methyl group could enhance lipophilicity.
Spectral Data:
  • IR Spectroscopy : CN stretching in analogs ranges from 2,204–2,219 cm⁻¹, consistent with nitriles in diverse environments .
  • NMR Shifts: In 11a, the CN-bearing carbon resonates at δ 117.21 ppm (¹³C NMR), while in 1E, the CN environment adjacent to amino/hydroxy groups may lead to distinct shifts .

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